molecular formula C20H16N4O3S B12190252 N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12190252
M. Wt: 392.4 g/mol
InChI Key: MWAVMYITHXFKRY-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3-thiazole core fused with a 1,2,4-oxadiazole ring and a phenoxyacetamide substituent. This hybrid scaffold combines electron-deficient oxadiazole and thiazole moieties, which are known to enhance binding affinity to biological targets via π-π stacking and hydrogen bonding interactions .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C20H16N4O3S/c1-13-17(19-23-18(24-27-19)14-8-4-2-5-9-14)28-20(21-13)22-16(25)12-26-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,22,25)

InChI Key

MWAVMYITHXFKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds incorporating thiazole and oxadiazole moieties exhibit significant anticancer activity. Specifically, N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide has shown potential in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : The compound interacts with cellular pathways involved in cancer proliferation and apoptosis. It may inhibit specific enzymes crucial for tumor growth and survival.
    • Case Study : A study demonstrated that derivatives of similar compounds showed efficacy against various cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells .

Antimicrobial Activity

The structural features of this compound suggest it may possess antimicrobial properties. Compounds with thiazole and oxadiazole rings have been reported to exhibit both antibacterial and antifungal activities.

  • Notable Findings : Some studies have highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli.

Anticonvulsant Effects

Thiazole derivatives have been extensively studied for their anticonvulsant properties. The compound may also exhibit such effects due to its ability to modulate neurotransmitter systems.

  • Research Insights : In tests involving animal models, certain thiazole-linked compounds demonstrated significant anticonvulsant activity at lower doses compared to standard medications like ethosuximide .

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic strategies, and physicochemical properties.

Structural Analogues and Key Differences
Compound Name Core Structure Substituents/Functional Groups Key Features
Target: N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide 1,3-Thiazole + 1,2,4-oxadiazole 4-Methyl, phenoxyacetamide Oxadiazole enhances electron deficiency; phenoxy group increases lipophilicity.
Compound 9c 1,3-Thiazole + triazole 4-Bromophenyl, benzimidazole-phenoxymethyl Bromine substituent may enhance halogen bonding; triazole improves solubility.
Compound 6 1,3,4-Thiadiazole + benzamide Isoxazole, phenyl Thiadiazole offers sulfur-based resonance; isoxazole introduces rigidity.
Compound 8a Pyridine + thiadiazole Acetyl, methyl Pyridine ring enhances aromatic stacking; acetyl group modifies polarity.

Key Observations :

  • The target compound’s oxadiazole-thiazole core likely requires milder coupling conditions compared to thiadiazole derivatives (e.g., Compound 6), which involve reflux with hydroxylamine .
Physicochemical and Spectroscopic Properties
Property Target Compound Compound 6 Compound 8a
IR (C=O stretch) ~1670–1700 cm⁻¹ (predicted) 1606 cm⁻¹ 1679, 1605 cm⁻¹
¹H-NMR (Aromatic H) δ 7.2–8.5 (predicted) δ 7.36–7.72 (10H) δ 7.47–7.72 (10H)
MS (Molecular Ion) ~450–470 (predicted) 348 (M⁺) 414 (M⁺)

Insights :

  • The target’s phenoxyacetamide group would introduce distinct IR peaks for C=O (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹).
  • Aromatic proton signals in the target are expected to align with analogs (δ 7.2–8.5) due to similar phenyl and heterocyclic environments .

Biological Activity

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N4O3S, with a molecular weight of 392.4 g/mol. The compound features multiple heterocyclic rings (thiazole and oxadiazole), which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H16N4O3S
Molecular Weight392.4 g/mol
CAS Number1144500-23-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole and oxadiazole moieties are known for their roles in inhibiting various biological pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation by blocking critical pathways such as telomerase and topoisomerase .
  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties against various bacterial strains .

Anticancer Activity

Research indicates that derivatives of thiazole and oxadiazole exhibit substantial anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells:

  • IC50 Values : Some thiazole derivatives have shown IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Research has indicated that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal activities:

  • Bacterial Strains : Testing against Gram-positive and Gram-negative bacteria has shown effective inhibition .
  • Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Study 1: Anticancer Effects

In a study focusing on thiazole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects on A431 cells (human epidermoid carcinoma) with an IC50 of approximately 1.98 µg/mL . Molecular dynamics simulations indicated strong binding interactions with the Bcl-2 protein, suggesting a mechanism for inducing apoptosis.

Study 2: Antimicrobial Efficacy

A series of oxadiazole derivatives were tested for their antimicrobial properties against Mycobacterium tuberculosis. One derivative showed MIC values ranging from 4–8 µM against susceptible strains . This highlights the potential of compounds with similar structural features in treating resistant infections.

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